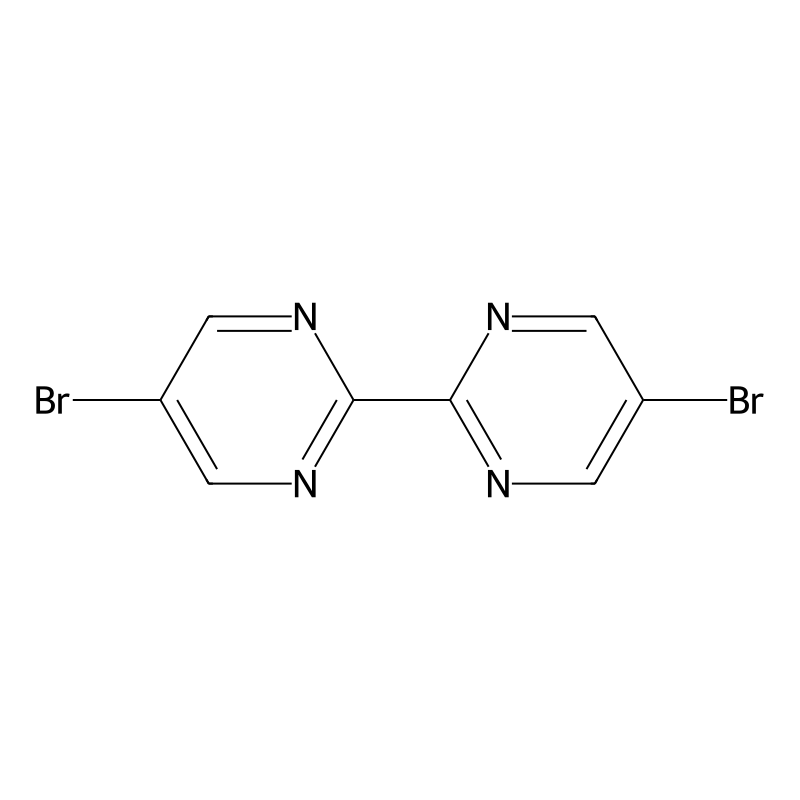

5,5'-dibromo-2,2'-bipyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Metal Complexation and Tuning Properties

- Chelating Ligand: 5,5'-Dibromo-2,2'-bipyridine acts as a chelating ligand, meaning it can bind to a central metal ion through two nitrogen atoms from its pyridine rings. This forms a stable five-membered ring structure with the metal ion, influencing the electronic and geometric properties of the resulting complex [Source: Ossila, "5,5'-Dibromo-2,2'-bipyridine" ].

- Transition Metal Complexes: This ligand is particularly useful for complexing with transition metals like ruthenium (Ru) and iridium (Ir). These complexes often exhibit interesting photoluminescent and electrochemiluminescent properties [Source: Ossila, "5,5'-Dibromo-2,2'-bipyridine" ].

Applications in Light-Emitting Devices (OLEDs) and Dye-Sensitized Solar Cells (DSSCs)

- Bipyridine-Ru Complexes: Ruthenium complexes containing 5,5'-dibromo-2,2'-bipyridine ligands have been shown to exhibit excellent photoluminescence and electrochemiluminescence. These properties make them promising candidates for applications in OLEDs and DSSCs [Source: Ossila, "5,5'-Dibromo-2,2'-bipyridine" ].

Further Functionalization and Material Design

- Bromine as Functional Group: The presence of the two bromine groups allows for further chemical modifications. These modifications can be used to create larger conjugated molecules with tailored properties [Source: Ossila, "5,5'-Dibromo-2,2'-bipyridine" ].

- Organic Photovoltaics: Derivatives of 5,5'-dibromo-2,2'-bipyridine can be used as electron acceptors in organic photovoltaic devices by reacting with borane species [Source: Ossila, "5,5'-Dibromo-2,2'-bipyridine" ].

- Photosensors: By extending the chromophore (light-absorbing group) of the bipyridine core, these ligands can be employed as photosensors for detecting specific ions, such as fluoride [Source: Ossila, "5,5'-Dibromo-2,2'-bipyridine" ].

- Molecular Bridges: Due to its linear structure, 5,5'-dibromo-2,2'-bipyridine can act as a bridge between different functional molecules. This allows for the modification of energy band gaps and control of intramolecular spacing within materials [Source: Ossila, "5,5'-Dibromo-2,2'-bipyridine" ].

5,5'-dibromo-2,2'-bipyridine is a halogenated derivative of bipyridine, characterized by the presence of two bromine atoms at the 5 and 5' positions of the bipyridine structure. Its chemical formula is C₁₀H₆Br₂N₂, and it has a molecular weight of 313.98 g/mol. This compound appears as an off-white powder and has a melting point of 226-227 °C . It serves as a versatile building block in organic synthesis, particularly in coordination chemistry and material science.

While specific biological activity data for 5,5'-dibromo-2,2'-bipyridine is limited, its structural analogs have shown potential in various biological applications. For instance, bipyridine derivatives are often explored for their roles in drug development and as chelating agents in metal ion detection . The unique coordination properties of this compound may suggest potential uses in biochemical assays or as part of therapeutic agents.

The synthesis of 5,5'-dibromo-2,2'-bipyridine typically involves the bromination of 2,2'-bipyridine. This can be achieved through several methods:

- Direct Bromination: A straightforward method where 2,2'-bipyridine is treated with bromine under controlled conditions to selectively introduce bromine at the desired positions .

- Radical Decarboxylative Bromination: This method employs a radical initiator and bromine to facilitate the reaction, allowing for selective substitution without generating positional isomers .

- Metal-Catalyzed Coupling Reactions: Utilizing palladium or other transition metals to couple 2-bromopyridines with various coupling partners can yield 5,5'-dibromo-2,2'-bipyridine efficiently .

These methods highlight the compound's accessibility and versatility in synthetic chemistry.

The applications of 5,5'-dibromo-2,2'-bipyridine are extensive:

- Coordination Chemistry: It acts as a bidentate ligand for transition metals such as ruthenium and iridium, forming complexes that exhibit photoluminescence and electrochemiluminescence useful in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) .

- Material Science: Due to its ability to form stable complexes and undergo further functionalization, it is employed in the synthesis of advanced materials for electronics and photonics .

- Organic Photovoltaics: The compound's properties allow it to function effectively as an electron acceptor in photovoltaic systems .

Interaction studies involving 5,5'-dibromo-2,2'-bipyridine primarily focus on its role as a ligand in metal complexes. These studies reveal its ability to stabilize metal ions and enhance electronic properties through metal-ligand charge transfer interactions. Such interactions are crucial for optimizing the performance of devices like OLEDs and DSSCs .

Several compounds share structural similarities with 5,5'-dibromo-2,2'-bipyridine. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2,2'-bipyridine | No halogen substituents | Basic bipyridine structure; used widely as a ligand |

| 5-bromo-2,2'-bipyridine | One bromine substituent | Less steric hindrance; different reactivity profile |

| 4,4'-dibromo-2,2'-bipyridine | Bromines at the 4 positions | Different coordination chemistry compared to 5-substituted variants |

| 6-bromo-2,2'-bipyridine | Bromine at the 6 position | Different electronic properties; less common |

The uniqueness of 5,5'-dibromo-2,2'-bipyridine lies in its dual bromine substitution at the same position on both rings of bipyridine. This configuration enhances its coordination capabilities and reactivity compared to its mono-brominated counterparts.

X-ray Crystallographic Analysis

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional structure of 5,5'-dibromo-2,2'-bipyrimidine and related compounds. While specific crystallographic data for the target compound remains limited in the literature, extensive structural studies of related bipyrimidine derivatives and their metal complexes provide valuable insights into the expected structural characteristics [1] [2] [3].

The structural framework of bipyrimidine derivatives typically exhibits planar aromatic systems with specific geometric parameters that are influenced by substituent effects. Crystallographic studies of 2,2'-bipyrimidine complexes demonstrate that the parent bipyrimidine framework adopts various conformations depending on coordination environment and intermolecular interactions [1]. In manganese bipyrimidine complexes, the crystallographic analysis reveals trigonal crystal systems with space group P3₁12, unit cell parameters of a = 8.7215(3) Å and c = 20.9874(9) Å, and coordination geometries that favor tetrahedral arrangements around the metal center [2].

The introduction of bromine substituents at the 5 and 5' positions is expected to significantly influence the crystal packing and intermolecular interactions. Halogenated bipyrimidine derivatives demonstrate enhanced propensity for halogen bonding interactions, which can stabilize specific crystal lattice arrangements [4]. These interactions typically involve bromine atoms acting as electron-deficient sites that interact with electron-rich nitrogen atoms of adjacent molecules, creating extended supramolecular networks.

Comparative crystallographic analysis with the closely related 5,5'-dibromo-2,2'-bipyridine reveals important structural parallels. The bipyridine analog crystallizes with specific unit cell parameters and exhibits intermolecular π-π stacking interactions between aromatic rings [5]. The dihedral angles between pyridine rings in bipyridine derivatives range from 0° to 30°, depending on steric and electronic factors introduced by substituents [6].

The crystallographic data for copper bipyrimidine complexes indicate triclinic crystal systems with space group P1̄ and unit cell parameters of a = 664.9 pm, b = 843.3 pm, and c = 1082.0 pm [7]. These complexes demonstrate square planar coordination geometries with characteristic copper-nitrogen bond lengths that provide reference points for understanding the coordination behavior of the brominated analog.

| Table 1: Crystallographic Parameters of Related Bipyrimidine Systems | |||

|---|---|---|---|

| Compound/Complex | Crystal System | Space Group | Unit Cell Parameters |

| 2,2'-Bipyrimidine complexes | Various | Various | Variable depending on complex |

| Mn-bipyrimidine complex | Trigonal | P3₁12 | a = 8.7215(3) Å, c = 20.9874(9) Å |

| Cu-bipyrimidine complex | Triclinic | P1̄ | a = 664.9 pm, b = 843.3 pm, c = 1082.0 pm |

NMR Spectroscopic Profiling

Nuclear magnetic resonance spectroscopy provides essential structural information for 5,5'-dibromo-2,2'-bipyrimidine, although comprehensive spectroscopic data for this specific compound remains limited in the current literature. The spectroscopic characterization must be inferred from closely related analogs and systematic comparisons with established bipyrimidine and bipyridine derivatives [8] [9] [10].

The synthetic preparation of 5,5'-dibromo-2,2'-bipyrimidine requires sophisticated methodological approaches that exploit both direct bromination strategies and stepwise functionalization protocols. The inherent electronic properties of the bipyrimidine scaffold, characterized by electron-deficient pyrimidine rings, necessitate careful consideration of reaction conditions and reagent selection to achieve selective bromination at the desired 5,5'-positions.

Direct Bromination Strategies

Direct bromination methodologies represent the most straightforward approach to introducing bromine substituents onto the bipyrimidine framework. These strategies typically involve the direct reaction of bipyrimidine or its derivatives with various brominating agents under controlled conditions.

Bromine-Mediated Aromatic Substitution

Bromine-mediated aromatic substitution constitutes the classical approach for introducing bromine atoms directly onto the bipyrimidine ring system. The fundamental challenge in brominating electron-deficient heterocycles such as pyrimidines lies in overcoming their inherent resistance to electrophilic aromatic substitution [1]. Traditional electrophilic aromatic substitution mechanisms require electron-rich aromatic systems to stabilize the intermediate sigma complexes, making pyrimidines particularly challenging substrates [2].

The most extensively documented method for direct bromination employs molecular bromine in combination with the pyrimidine substrate in its protonated form. Schwab and colleagues demonstrated that 2,2'-bipyrimidine can be brominated using molecular bromine when the substrate is first converted to its dihydrobromide salt [3] [4]. This approach involves heating the bipyrimidine dihydrobromide salt with bromine in a steel bomb reaction vessel at elevated temperatures (180°C) for extended periods (3 days). Under these harsh conditions, the reaction yields 5,5'-dibromo-2,2'-bipyrimidine in modest yields of approximately 15% [3] [4].

The mechanism of this transformation involves the formation of an electrophilic bromine species that can overcome the electron-deficiency of the pyrimidine rings. The protonation of the bipyrimidine substrate serves multiple functions: it activates the molecule toward electrophilic attack, provides solubility in the reaction medium, and helps to stabilize intermediate complexes [5]. The regioselectivity for the 5-position arises from the electronic distribution within the protonated bipyrimidine system, where the 5-position exhibits relatively higher electron density compared to other available sites [2].

Alternative brominating protocols have been developed using different bromine sources and reaction conditions. The use of bromine in various solvents, including nitrobenzene, o-dichlorobenzene, and chlorobenzene, has been explored for pyrimidine bromination [5]. These aromatic solvents serve dual purposes: they are substantially inert to bromine under the reaction conditions and provide appropriate solubility characteristics for both starting materials and products. The choice of solvent significantly influences both the reaction rate and the selectivity of bromination [5].

The electrophilic aromatic bromination mechanism involves the formation of a bromonium ion intermediate, which then attacks the electron-deficient pyrimidine ring [2]. The rate-determining step typically involves the formation of the arenium ion (sigma complex), which is particularly challenging for electron-deficient substrates like pyrimidines. Factors that can stabilize this intermediate, such as the presence of electron-donating substituents or the use of Lewis acid catalysts, generally favor the bromination reaction [2].

Transition Metal-Catalyzed Approaches

Transition metal-catalyzed bromination strategies have emerged as powerful alternatives to traditional electrophilic aromatic substitution methods, offering enhanced reactivity, improved selectivity, and milder reaction conditions. These approaches leverage the unique properties of transition metal complexes to activate brominating reagents and facilitate carbon-halogen bond formation.

Manganese-catalyzed bromination represents a particularly innovative approach to carbon-hydrogen bond functionalization. Recent studies by Sneh and coworkers have demonstrated that manganese(II) complexes in combination with bipyridine ligands can effectively catalyze the bromination of unactivated aliphatic carbon-hydrogen bonds using N-bromosuccinimide as the brominating agent [6] [7] [8]. While this methodology has been primarily developed for aliphatic substrates, the principles underlying manganese-catalyzed bromination provide valuable insights for potential applications to aromatic systems.

The manganese-bipyridine catalytic system operates through a radical mechanism involving the generation of bromine radicals from N-bromosuccinimide [6] [7]. The manganese center facilitates the homolytic cleavage of the nitrogen-bromine bond in N-bromosuccinimide, generating reactive bromine radicals that can subsequently abstract hydrogen atoms from carbon-hydrogen bonds. The bipyridine ligand plays a crucial role in stabilizing the manganese catalyst and modulating its electronic properties to optimize reactivity [6] [7].

Palladium-catalyzed bromination methodologies have been extensively developed for aromatic carbon-hydrogen bond functionalization. These systems typically employ N-bromosuccinimide as the brominating agent in combination with palladium catalysts bearing appropriate ligands [9] [10]. The palladium-catalyzed approach offers several advantages, including mild reaction conditions, high functional group compatibility, and excellent regioselectivity for specific positions on the aromatic substrate.

The mechanism of palladium-catalyzed bromination generally involves the formation of a palladacycle intermediate through carbon-hydrogen bond activation, followed by oxidative addition of the brominating agent and subsequent reductive elimination to form the carbon-bromine bond [9] [10]. The choice of ligand system significantly influences both the reactivity and selectivity of the transformation, with bulky phosphine ligands often providing enhanced performance [10].

Iodine(III)-mediated bromination represents another innovative approach to electrophilic bromination. Recent work by Sharp-Bucknall and colleagues has demonstrated that electron-deficient iodine(III) compounds can effectively activate molecular bromine for electrophilic aromatic substitution reactions [11]. This system operates under mild conditions (room temperature) in common chlorinated solvents and can rapidly brominate even highly deactivated aromatic substrates [11].

The iodine(III) activation mechanism involves the formation of an electrophilic bromine complex between the iodine(III) reagent and molecular bromine [11]. This complex exhibits enhanced electrophilicity compared to molecular bromine alone, enabling bromination of substrates that would otherwise be unreactive toward conventional electrophilic bromination conditions. The catalytic nature of this system (with catalytic amounts of iodine(III) reagents) makes it particularly attractive from both economic and environmental perspectives [11].

Stepwise Functionalization Protocols

Stepwise functionalization protocols provide an alternative strategic approach to accessing complex brominated bipyrimidine derivatives. These methodologies involve the sequential introduction of functional groups through carefully orchestrated reaction sequences, allowing for precise control over substitution patterns and enabling the preparation of asymmetrically substituted products.

Sequential Cross-Coupling Reactions

Sequential cross-coupling reactions represent one of the most powerful and versatile approaches for the stepwise functionalization of bipyrimidine scaffolds. These methodologies exploit the differential reactivity of various carbon-halogen bonds to enable selective and controlled introduction of different substituents at specific positions on the bipyrimidine framework.

The Stille coupling reaction has emerged as a particularly valuable tool for bipyrimidine functionalization due to its high reactivity and tolerance for electron-deficient aromatic substrates [12] [13] [14] [15]. D'Souza and Leigh have demonstrated the utility of sequential Stille couplings for the stepwise functionalization of 5,5'-dibromo-2,2'-bipyridine, providing a detailed protocol that can be adapted for bipyrimidine systems [12] [13] [14] [15].

The Stille coupling mechanism involves the oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetallation with an organotin reagent and subsequent reductive elimination to form the desired carbon-carbon bond [16]. The high reactivity of organotin reagents makes Stille coupling particularly suitable for electron-deficient substrates such as halogenated pyrimidines, where other cross-coupling methods might fail [16].

Sequential Stille coupling protocols typically begin with a dihalogenated bipyrimidine substrate, such as 5,5'-dibromo-2,2'-bipyrimidine. The first coupling reaction is performed with one equivalent of an organotin reagent under standard Stille coupling conditions, yielding a mono-substituted product that retains one bromine substituent for subsequent functionalization [12] [13]. The second coupling reaction can then be performed with a different organotin reagent, enabling the introduction of two distinct substituents at the 5,5'-positions [12] [13].

The success of sequential Stille couplings depends critically on the choice of reaction conditions and the careful control of stoichiometry. Excess organotin reagent must be avoided in the first coupling step to prevent over-reaction and formation of disubstituted products [12] [13]. Temperature control is also crucial, as elevated temperatures can lead to decreased selectivity and increased side reactions [16].

Suzuki-Miyaura coupling represents another highly valuable cross-coupling methodology for bipyrimidine functionalization. This reaction involves the coupling of organic halides with organoboron reagents in the presence of a palladium catalyst and a base [17] [18] [19]. The Suzuki-Miyaura reaction offers several advantages over Stille coupling, including the use of less toxic organoboron reagents and greater functional group compatibility [17].

Recent developments in Suzuki-Miyaura methodology have demonstrated successful coupling reactions with unprotected amino groups on pyrimidine substrates [18]. This advancement significantly expands the scope of functional groups that can be tolerated during the coupling process, eliminating the need for protection-deprotection sequences in many cases [18].

Negishi coupling provides another valuable option for sequential functionalization protocols. This methodology employs organozinc reagents as nucleophilic coupling partners and has shown particular utility for heteroaryl systems [20] [21]. The organozinc reagents used in Negishi coupling are generally more reactive than organoboron reagents but less toxic than organotin compounds, providing a good balance of reactivity and safety [20].

Sonogashira coupling offers a unique approach for introducing alkyne substituents onto bipyrimidine frameworks [22] [23] [24] [25] [26] [27]. This reaction couples terminal alkynes with organic halides in the presence of palladium and copper co-catalysts [23] [24]. The resulting alkyne products can serve as versatile intermediates for further functionalization through various alkyne transformation reactions [27].

Regioselective Modification Techniques

Regioselective modification techniques are essential for achieving precise control over substitution patterns in bipyrimidine synthesis. These methodologies exploit various strategies to direct substitution to specific positions while avoiding unwanted regioisomers.

Electronic differentiation strategies exploit the inherent electronic differences between various positions on the bipyrimidine scaffold to achieve regioselective functionalization. The electron-deficient nature of pyrimidine rings creates distinct electronic environments at different positions, with some sites being more reactive toward electrophilic attack than others [28] [1]. Understanding and exploiting these electronic differences is crucial for developing regioselective bromination protocols.

The 5-position of pyrimidines typically exhibits higher electron density compared to the 2-position due to the electronic influence of the nitrogen atoms [1]. This electronic differentiation can be exploited to achieve selective functionalization at the 5-position over other available sites. The use of mild brominating conditions and carefully controlled reaction parameters can enhance this intrinsic selectivity [3] [4].

Steric hindrance strategies employ bulky reagents or reaction conditions that favor substitution at less hindered positions. This approach is particularly valuable for controlling the degree of substitution and preventing over-functionalization [29]. The use of bulky brominating agents or sterically demanding catalyst systems can provide enhanced selectivity for mono-substitution over di-substitution or favor substitution at specific positions based on steric accessibility [29].

Protecting group strategies involve the temporary protection of reactive functional groups to prevent unwanted side reactions during bromination or subsequent functionalization steps [28] [30]. Common protecting groups for amino-substituted pyrimidines include acyl groups, silyl groups, and alkoxycarbonyl groups, each offering different stability profiles and deprotection conditions [31] [32].

The choice of protecting group depends on the specific reaction conditions required for the bromination step and the intended subsequent transformations [31]. For example, acid-labile protecting groups such as tert-butoxycarbonyl can be used when the bromination conditions are basic, while base-labile protecting groups such as acetyl are suitable for acidic bromination conditions [31] [32].

Sequential halogenation strategies involve the controlled introduction of multiple halogen substituents through carefully orchestrated reaction sequences [33] [34]. These approaches often exploit the differential reactivity of various halogenating agents or the use of different reaction conditions to achieve selective introduction of specific halogens at different positions [33] [34].

The preparation of polyhalogenated intermediates through sequential halogenation can provide valuable synthetic intermediates that can be selectively functionalized through cross-coupling reactions [33]. For example, the preparation of mixed halogenated bipyrimidines (such as bromo-iodo derivatives) enables the use of chemoselective cross-coupling protocols that exploit the differential reactivity of different carbon-halogen bonds [33].

Activating substituent effects can be exploited to direct bromination to specific positions through the use of electron-donating substituents that increase electron density at adjacent positions [2] [35]. Methoxy substituents, for example, can be used to activate specific positions toward electrophilic bromination while deactivating other sites [35]. These activating groups can often be removed or transformed after the bromination step, providing access to the desired brominated products without unwanted substituents [35].